2,6-difluoro-N-phenylbenzamide
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Overview
Description
2,6-Difluoro-N-phenylbenzamide is an organic compound with the molecular formula C13H9F2NO It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and an amide group attached to a phenyl ring
Mechanism of Action
Target of Action
The primary target of 2,6-difluoro-N-phenylbenzamide is the succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
This compound interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction likely alters the enzyme’s activity, leading to changes in the biochemical pathways it is involved in.
Result of Action
The interaction of this compound with SDH leads to changes in cellular metabolism and energy production. This can have a variety of effects at the molecular and cellular levels, potentially influencing cell growth, division, and survival. In particular, the compound has been found to exhibit moderate to good in vitro antifungal activities against several species .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of varying dosages of 2,6-Difluoro-N-phenylbenzamide in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-phenylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions produce the corresponding amines.
Scientific Research Applications
2,6-Difluoro-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the phenyl group attached to the amide nitrogen.
N-Phenylbenzamide: Does not have fluorine atoms on the benzene ring.
2,6-Difluoro-3-methoxybenzamide: Contains a methoxy group in addition to the fluorine atoms.
Uniqueness
2,6-Difluoro-N-phenylbenzamide is unique due to the presence of both fluorine atoms and a phenyl group, which contribute to its distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the phenyl group provides additional sites for functionalization and interaction with biological targets.
Properties
IUPAC Name |
2,6-difluoro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKOEZLWSYWGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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